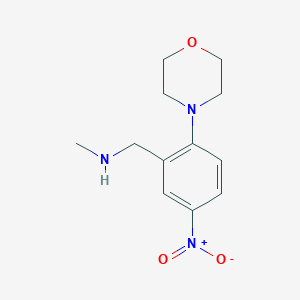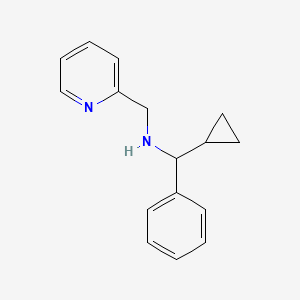
1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a cyclopropyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-cyclopropyl-1-phenylmethanamine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
1-phenyl-N-(pyridin-2-ylmethyl)methanamine: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
1-cyclopropyl-1-(pyridin-2-ylmethyl)methanamine: Lacks the phenyl group, which may influence its chemical and biological properties.
Uniqueness
1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine is unique due to the presence of all three functional groups (cyclopropyl, phenyl, and pyridin-2-ylmethyl), which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H18N2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
1-cyclopropyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H18N2/c1-2-6-13(7-3-1)16(14-9-10-14)18-12-15-8-4-5-11-17-15/h1-8,11,14,16,18H,9-10,12H2 |
Clé InChI |
BLFWFVBSPJYTCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=CC=C2)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


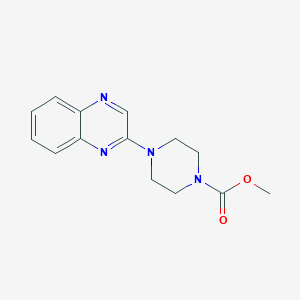
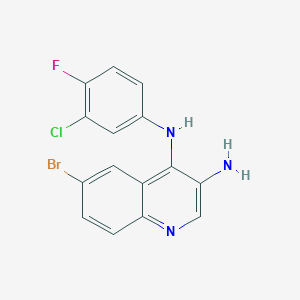
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
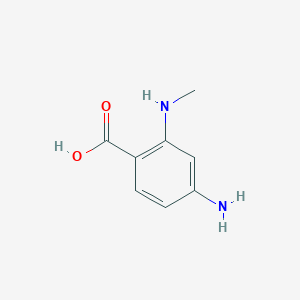
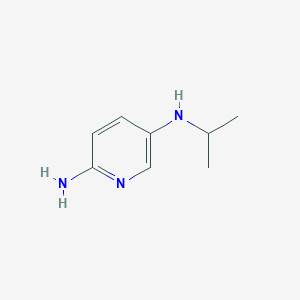
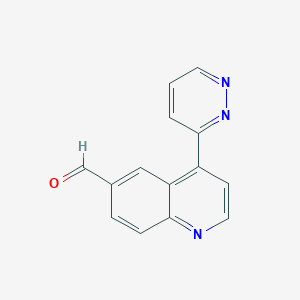
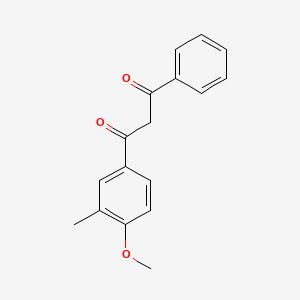
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
